molecular formula C12H18N2O2S B185596 4-amino-N-cyclohexylbenzenesulfonamide CAS No. 53668-37-4

4-amino-N-cyclohexylbenzenesulfonamide

Cat. No.: B185596
CAS No.: 53668-37-4
M. Wt: 254.35 g/mol
InChI Key: TWDXGFYTZRHHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-cyclohexylbenzenesulfonamide is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-cyclohexylbenzenesulfonamide typically involves the alkylation of primary amines. One common method is the reaction between sulfanilamide and chlorocyclohexane . Another method involves the Chan-Lam coupling reaction between cyclohexylboronic acid and an appropriate aryl halide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-cyclohexylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can modify the sulfonamide group.

    Reduction: This reaction can affect the amino group.

    Substitution: This reaction can occur at the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines or other reduced forms of the compound.

Scientific Research Applications

4-Amino-N-cyclohexylbenzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although it is not currently used as a drug.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-amino-N-cyclohexylbenzenesulfonamide is not well-documented. like other sulfonamides, it may interact with enzymes or other proteins, potentially inhibiting their activity. The specific molecular targets and pathways involved would depend on the context of its use in research or industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-cyclohexylbenzenesulfonamide is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

4-amino-N-cyclohexylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDXGFYTZRHHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352611
Record name 4-amino-N-cyclohexylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53668-37-4
Record name 4-amino-N-cyclohexylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.